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Compound of Interest

Compound Name:
(2-(2-Aminophenyl)thiazol-4-

yl)methanol

Cat. No.: B3029428 Get Quote

An In-Depth Technical Guide to (2-(2-Aminophenyl)thiazol-4-yl)methanol (CAS: 658076-79-

0): A Key Intermediate in Medicinal Chemistry

Introduction
(2-(2-Aminophenyl)thiazol-4-yl)methanol, identified by CAS Number 658076-79-0, is a

heterocyclic organic compound featuring a core structure where a 2-aminophenyl group is

linked to the 2-position of a thiazole ring, which is further substituted with a hydroxymethyl

group at the 4-position. This molecule represents a significant building block for researchers

and scientists, particularly in the field of drug discovery and development. Its importance stems

from its incorporation of the 2-aminothiazole scaffold, a moiety widely recognized as a

"privileged structure" in medicinal chemistry.[1][2]

The 2-aminothiazole nucleus is a fundamental component of numerous compounds exhibiting

a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-

inflammatory, and antiviral properties.[3][4][5][6] The specific arrangement of the aminophenyl

and hydroxymethyl functional groups on the thiazole core of CAS 658076-79-0 provides distinct

points for chemical modification, enabling the synthesis of diverse compound libraries for

structure-activity relationship (SAR) studies.

However, it is crucial for drug development professionals to recognize the dual nature of this

scaffold. While it is a key component in successful drugs, the 2-aminothiazole group has also

been categorized as a potential toxicophore, susceptible to metabolic activation that can lead
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to reactive metabolite formation.[2] This guide aims to provide a comprehensive technical

overview of (2-(2-Aminophenyl)thiazol-4-yl)methanol, covering its physicochemical

properties, synthesis, applications, and safety considerations to support its informed use in

research and development.

Physicochemical Properties and Characterization
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

physical and chemical properties. These characteristics influence reaction conditions,

purification strategies, solubility, and potential biological interactions. The key computed and

known properties of (2-(2-Aminophenyl)thiazol-4-yl)methanol are summarized below.

Property Value Source

CAS Number 658076-79-0 [7][8]

Molecular Formula C₁₀H₁₀N₂OS [7]

Molecular Weight 206.26 g/mol [7]

Topological Polar Surface Area

(TPSA)
59.14 Å² [7]

LogP (calculated) 1.88 [7]

Hydrogen Bond Donors 2 [7]

Hydrogen Bond Acceptors 4 [7]

Rotatable Bonds 2 [7]

Standard analytical techniques are employed to confirm the identity and purity of the compound

post-synthesis. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the molecular structure by identifying the chemical environment of each hydrogen and

carbon atom.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H

(amine), O-H (alcohol), and C=N/C=C bonds of the heterocyclic system.

Synthesis and Mechanistic Insights
The construction of the thiazole ring is most commonly achieved via the Hantzsch Thiazole

Synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide.[9][10]

A logical and efficient synthetic route to (2-(2-Aminophenyl)thiazol-4-yl)methanol involves a

two-step process: an initial Hantzsch condensation to form the corresponding ester, followed by

a chemical reduction to yield the target primary alcohol. This approach is supported by

established procedures for analogous structures.[11]

Proposed Synthetic Pathway
The overall workflow involves the synthesis of an ester intermediate, ethyl 2-(2-

aminophenyl)thiazole-4-carboxylate, which is then reduced to the final product.

Starting Materials

Step 1: Hantzsch Synthesis

Step 2: Reduction

2-Aminothiobenzamide

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Reacts with

Ethyl Bromopyruvate

(2-(2-Aminophenyl)thiazol-4-yl)methanol
(Final Product)

Reduced by

LiAlH4 (or other reducing agent)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (2-(2-Aminophenyl)thiazol-4-yl)methanol.

Mechanistic Consideration: Hantzsch Thiazole
Synthesis
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The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide

on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[12] This is followed

by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A subsequent

dehydration step yields the final aromatic thiazole ring. This method is favored for its efficiency

and the accessibility of simple reagents.[9][13]

Thioamide
(Sulfur attacks α-carbon)

Intermediate

α-Haloketone

Hemiaminal Intermediate

Intramolecular
SN2

Cyclization
(Nitrogen attacks carbonyl)

Thiazole Product

Elimination

Dehydration (-H₂O)

Click to download full resolution via product page

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: A Self-Validating System
The following protocol is a representative, self-validating workflow. Each step includes built-in

checks (e.g., TLC, spectroscopic analysis) to ensure the reaction has proceeded as expected

before moving to the next stage.

Step A: Synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 2-aminothiobenzamide (1.0 equivalent) in a suitable solvent such as

methanol or ethanol.[12]

Reagent Addition: Add ethyl bromopyruvate (1.05 equivalents) dropwise to the solution at

room temperature. An exothermic reaction may be observed.

Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase

such as 50% ethyl acetate/hexane.[9] The disappearance of starting materials and the

appearance of a new, higher-Rf spot indicates product formation.

Workup and Isolation: After the reaction is complete (as determined by TLC), cool the

mixture to room temperature. The product may precipitate from the solution. If not, reduce

the solvent volume under reduced pressure. Neutralize the mixture with a mild base like a

saturated sodium bicarbonate solution to remove any generated HBr.

Purification and Validation: Collect the crude solid by filtration and wash with cold water.[9]

The product can be further purified by recrystallization from ethanol or by column

chromatography on silica gel. The identity and purity of the resulting ester must be confirmed

by ¹H NMR, ¹³C NMR, and MS analysis before proceeding.

Step B: Reduction to (2-(2-Aminophenyl)thiazol-4-yl)methanol

Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere,

prepare a suspension of Lithium Aluminium Hydride (LiAlH₄, 1.5-2.0 equivalents) in

anhydrous tetrahydrofuran (THF).[11] Cool the suspension to 0 °C in an ice bath.

Causality: LiAlH₄ is a powerful reducing agent capable of converting esters to primary

alcohols. An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts

violently with water.[11]

Reagent Addition: Dissolve the ethyl 2-(2-aminophenyl)thiazole-4-carboxylate from Step A in

anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature

at 0 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.youtube.com/watch?v=4LuJp-dVWTM
https://www.chemhelpasap.com/wp-content/uploads/2022/01/procedure_Hantzsch_thiazole_synthesis.pdf
https://www.chemhelpasap.com/wp-content/uploads/2022/01/procedure_Hantzsch_thiazole_synthesis.pdf
https://www.benchchem.com/product/b3029428?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3470322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3470322/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Execution: After the addition is complete, allow the reaction to warm to room

temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting ester is fully

consumed.

Quenching and Workup: Carefully quench the reaction by cooling it back to 0 °C and slowly

adding water dropwise, followed by a 15% sodium hydroxide solution, and then more water

(Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and

precipitating aluminum salts.

Purification and Final Validation: Filter the resulting slurry through a pad of Celite®, washing

the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and

evaporate the solvent under reduced pressure. The crude product can be purified by silica

gel column chromatography to yield pure (2-(2-Aminophenyl)thiazol-4-yl)methanol. The

final structure and purity must be rigorously confirmed by NMR, MS, and IR spectroscopy.

Applications in Drug Discovery and Medicinal
Chemistry
The title compound is a valuable scaffold due to the strategic placement of its functional

groups, which serve as handles for diversification and interaction with biological targets.

The 2-Aminothiazole Privileged Scaffold
The 2-aminothiazole core is present in numerous FDA-approved drugs and clinical candidates.

Its utility is attributed to its ability to act as a bioisostere of other aromatic rings, its metabolic

stability, and its capacity to engage in crucial hydrogen bonding interactions with protein

targets.
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Biological Activity of 2-
Aminothiazole Derivatives

Key Therapeutic Areas References

Anticancer
Kinase Inhibition (e.g.,

Dasatinib)
[3][4]

Antimicrobial / Antifungal Infectious Diseases [1][6]

Anti-inflammatory
COX Inhibition, Autoimmune

Diseases
[1][14]

Antiviral HIV, other viral infections [1][5]

Antihypertensive Cardiovascular Disease [1][6]

Structural Significance and Derivatization Potential
The specific structure of (2-(2-Aminophenyl)thiazol-4-yl)methanol offers three key points for

chemical modification to explore structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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